N-(4-fluorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a fluorophenyl group, a piperidine sulfonyl group, and a dihydropyridinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Fluorophenyl Intermediate: Starting with a fluorobenzene derivative, the fluorophenyl group can be introduced through electrophilic aromatic substitution.
Synthesis of the Piperidine Sulfonyl Intermediate: Piperidine can be sulfonylated using sulfonyl chloride under basic conditions to form the piperidine sulfonyl intermediate.
Coupling Reaction: The fluorophenyl intermediate and the piperidine sulfonyl intermediate are coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions may target the carbonyl group in the dihydropyridinone moiety, potentially forming alcohol derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, the compound could be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its fluorophenyl group may enhance binding affinity to certain biological targets.
Medicine
In medicinal chemistry, N-(4-fluorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide may be investigated for its pharmacological properties. It could serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound may find applications in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The fluorophenyl group could enhance binding affinity, while the piperidine sulfonyl group may influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide: Similar structure with a chlorine atom instead of fluorine.
N-(4-methylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide: Similar structure with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in N-(4-fluorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide may confer unique properties such as increased binding affinity to biological targets and enhanced chemical stability compared to its analogs.
Biological Activity
N-(4-fluorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its structural characteristics, biological activities, and relevant research findings.
Structural Characteristics
The compound features several notable structural components:
- Piperidine Sulfonyl Moiety : This group is known for its ability to interact with various biological targets, including neurotransmitter receptors.
- Dihydropyridinone Core : This structure is often associated with pharmacological activities, including antitumor and neuroprotective effects.
- Fluorophenyl Substitution : The presence of a fluorine atom can enhance the lipophilicity of the compound, potentially improving its bioavailability and interaction with biological membranes.
The molecular formula for this compound is C18H20FN3O4S with a molecular weight of approximately 393.4 g/mol.
Antitumor Activity
Research indicates that compounds similar to this compound have demonstrated significant antitumor properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through intrinsic and extrinsic signaling pathways. This is supported by studies showing that related compounds effectively inhibited cell proliferation in various cancer cell lines.
Neuroprotective Properties
The piperidine ring suggests potential interactions with neurotransmitter systems, which could be beneficial in treating neurological disorders:
- In Vitro Studies : Preliminary studies have shown that derivatives of this compound can protect neuronal cells from oxidative stress and apoptosis, indicating a possible neuroprotective effect.
Antimicrobial Activity
Recent evaluations have highlighted the antimicrobial properties of similar compounds:
- Minimum Inhibitory Concentration (MIC) : Compounds in this class exhibit MIC values as low as 0.22 to 0.25 µg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis, suggesting potent antibacterial activity .
Synthesis and Evaluation
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Dihydropyridinone Core : Achieved through cyclization reactions involving appropriate precursors.
- Introduction of Piperidine Sulfonyl Group : This step may involve sulfonylation reactions using sulfonyl chlorides.
- Attachment of Acetamide Group : Acylation reactions using acetic anhydride or acetyl chloride are commonly employed.
Comparative Analysis
Compound Name | Structural Features | Biological Activity | Distinctive Attributes |
---|---|---|---|
This compound | Fluorophenyl and piperidine moieties | Antitumor, neuroprotective, antimicrobial | Enhanced lipophilicity due to fluorine |
N-(3-fluorophenyl)-2-[5-(piperazine-1-sulfonyl)thiazol-2-yl]acetamide | Fluorophenyl and thiazole rings | Antimicrobial | Fluorine substitution increases activity |
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4S/c19-14-4-6-15(7-5-14)20-17(23)13-21-12-16(8-9-18(21)24)27(25,26)22-10-2-1-3-11-22/h4-9,12H,1-3,10-11,13H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKIRWDDODLBFJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.